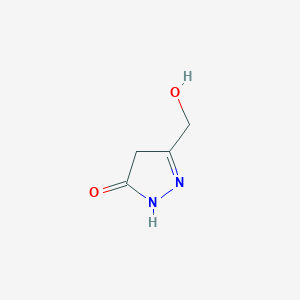
4-(Bromomethyl)benzylidene Camphor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)benzylidene Camphor is an organic compound that belongs to the class of camphor derivatives. It is characterized by the presence of a bromomethyl group attached to the benzylidene moiety of camphor. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly as a UV filter in sunscreen products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)benzylidene Camphor typically involves the bromination of benzylidene camphor. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves a similar bromination process but with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
化学反应分析
Types of Reactions: 4-(Bromomethyl)benzylidene Camphor undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the benzylidene moiety can lead to the formation of saturated camphor derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions yield various substituted camphor derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in saturated camphor derivatives.
科学研究应用
4-(Bromomethyl)benzylidene Camphor has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Widely used as a UV filter in sunscreen products to protect the skin from harmful UV radiation.
作用机制
The mechanism of action of 4-(Bromomethyl)benzylidene Camphor involves its ability to absorb UV radiation, particularly in the UVB region (290–320 nm). This absorption prevents the UV radiation from penetrating the skin, thereby protecting it from damage. The compound’s molecular targets include the DNA and proteins in skin cells, which are shielded from UV-induced damage.
相似化合物的比较
4-Methylbenzylidene Camphor: Another camphor derivative used as a UV filter.
Enzacamene: Known for its UVB protection properties.
Octocrylene: A widely used UV filter in sunscreen formulations.
Uniqueness: 4-(Bromomethyl)benzylidene Camphor is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various applications in organic synthesis and industrial formulations.
属性
分子式 |
C18H21BrO |
|---|---|
分子量 |
333.3 g/mol |
IUPAC 名称 |
(1S,3Z,4R)-3-[[4-(bromomethyl)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H21BrO/c1-17(2)15-8-9-18(17,3)16(20)14(15)10-12-4-6-13(11-19)7-5-12/h4-7,10,15H,8-9,11H2,1-3H3/b14-10-/t15-,18+/m0/s1 |
InChI 键 |
DTEBTFVOIHNTBU-ZLTRSOCKSA-N |
手性 SMILES |
C[C@]12CC[C@H](C1(C)C)/C(=C/C3=CC=C(C=C3)CBr)/C2=O |
规范 SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)CBr)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


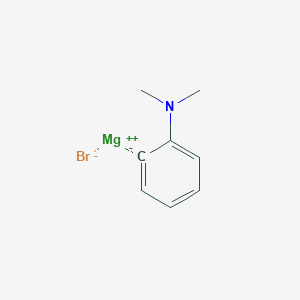
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
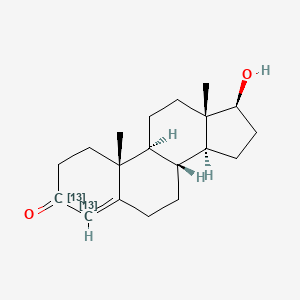
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)

![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
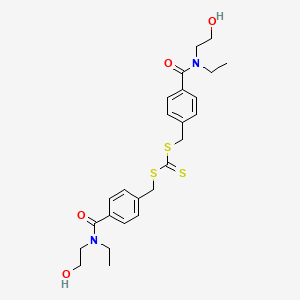
![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
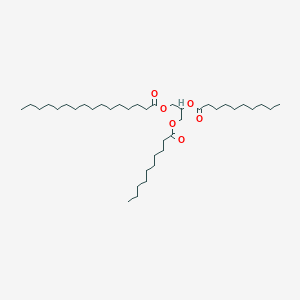


![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
